molecular formula C11H16ClN3O2 B3006683 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide CAS No. 2411291-18-2

2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide

Cat. No. B3006683
CAS RN: 2411291-18-2
M. Wt: 257.72
InChI Key: YUISFOSWZVOXNH-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide, also known as CP-94,253, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of oxadiazoles and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the physiological and behavioral effects of dopamine.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine D3 receptor, which is involved in the regulation of movement, reward, and addiction. It has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems. These effects suggest that 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for the specific study of this receptor without affecting other neurotransmitter systems. It is also a potent antagonist, which allows for the use of lower concentrations in experiments. However, 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide has some limitations, including its relatively short half-life and its potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for the study of 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide. One direction is the investigation of its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Another direction is the study of its effects on other neurotransmitter systems, such as the GABA and opioid systems. Additionally, the development of more selective and potent dopamine D3 receptor antagonists may lead to further advancements in the study of this receptor and its role in various physiological and behavioral processes.

Synthesis Methods

The synthesis of 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentanone with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide.

Scientific Research Applications

2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including movement, reward, and addiction. 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide has been used to study the role of the dopamine D3 receptor in these processes.

properties

IUPAC Name

2-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-2-9-14-11(17-15-9)7-3-4-8(5-7)13-10(16)6-12/h7-8H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISFOSWZVOXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide

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